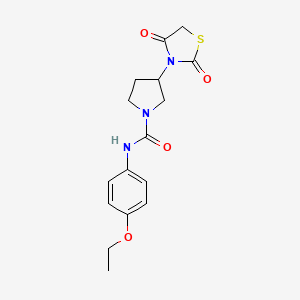
4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid, also known as CTMOC, is a novel compound that has shown promising results in scientific research. This compound has a unique structure that makes it a potential candidate for various applications in the field of medicine and biotechnology.
Mécanisme D'action
The exact mechanism of action of 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid is not yet fully understood. However, it has been suggested that this compound works by inhibiting specific enzymes and pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid has various biochemical and physiological effects on the body. This compound has been shown to reduce inflammation, inhibit tumor growth, and improve the overall health of cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid is its unique structure, which makes it a potential candidate for various applications in the field of medicine and biotechnology. However, the limitations of this compound include its low solubility and stability, which can make it difficult to work with in lab experiments.
Orientations Futures
There are many potential future directions for the study of 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid. Some of these include further research into its mechanism of action, the development of new synthesis methods that improve its solubility and stability, and the exploration of its potential use as a treatment for various diseases.
Conclusion:
In conclusion, 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid is a novel compound that has shown promising results in scientific research. This compound has a unique structure that makes it a potential candidate for various applications in the field of medicine and biotechnology. Further research into 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid could lead to the development of new treatments for various diseases and the advancement of the field of medicine as a whole.
Méthodes De Synthèse
4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid can be synthesized using a multi-step process that involves the reaction of cyclopropylamine, 4-methoxybenzaldehyde, and thiosemicarbazide. The final product is obtained after purification using column chromatography and recrystallization.
Applications De Recherche Scientifique
The unique structure of 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid has made it a potential candidate for various scientific research applications. This compound has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as a treatment for various other diseases.
Propriétés
IUPAC Name |
4-cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-20-11-6-2-9(3-7-11)13-14(15(18)19)21-8-12(17)16(13)10-4-5-10/h2-3,6-7,10,13-14H,4-5,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSHGLMOCVKMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(SCC(=O)N2C3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

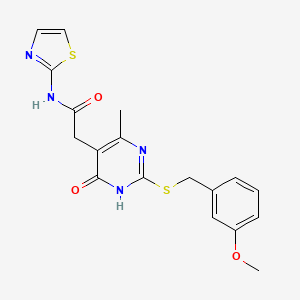
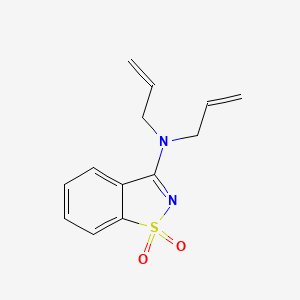

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2946588.png)
![2-(1-methyl-1H-indol-3-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2946589.png)
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2946590.png)



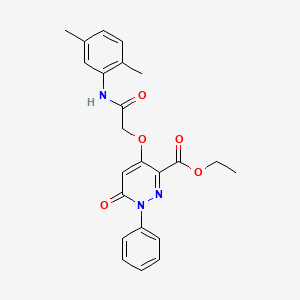
![furan-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946597.png)
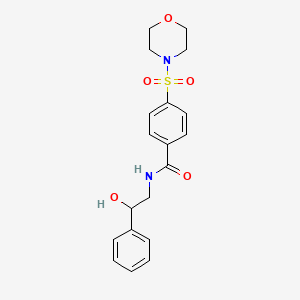
![tert-butyl [3-oxo-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2946599.png)
